

# Application Notes & Protocols: Isolation and Purification of Lamalbid from Lamium album

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## Compound of Interest

Compound Name: *Lamalbid*

Cat. No.: *B1258926*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Lamalbid** is a C10 iridoid glycoside found in *Lamium album* (white dead-nettle), a plant with a history of use in traditional medicine for its anti-inflammatory properties.[1][2][3] Recent research has demonstrated that purified **Lamalbid** exhibits significant anti-inflammatory activity by inhibiting the secretion of pro-inflammatory cytokines such as IL-8 and TNF- $\alpha$  in human neutrophils.[1][4] This makes **Lamalbid** a compound of interest for further investigation in drug discovery and development for inflammatory conditions.

These application notes provide a detailed protocol for the isolation and purification of **Lamalbid** from the aerial parts of *Lamium album*. The protocol is designed to yield a high-purity compound suitable for biological assays and further research.

## Data Presentation

The following table summarizes the expected yield and purity of **Lamalbid** at each stage of the purification process, based on typical results for iridoid glycoside purification from plant material.[5][6]

Purification Step	Starting Material (g)	Fraction Weight (g)	Lamalbid Purity (%)	Overall Yield (%)
Crude Methanolic Extract	1000	150	~5	100
n-Butanol Fraction	150	30	~25	20
Silica Gel Column Chromatography	30	5	~75	3.3
Preparative HPLC	5	0.8	>98	0.53

## Experimental Protocols

### Plant Material and Extraction

- Plant Material: Collect fresh aerial parts of *Lamium album* during the flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder.
- Extraction:
  - Macerate 1 kg of the dried, powdered plant material in 5 L of 80% methanol (MeOH) for 72 hours at room temperature with occasional stirring.
  - Filter the extract through Whatman No. 1 filter paper.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanolic extract.

### Solvent-Solvent Partitioning

- Suspend the crude methanolic extract in 1 L of distilled water.
- Perform liquid-liquid partitioning by successively extracting the aqueous suspension with:

- n-hexane (3 x 1 L) to remove nonpolar compounds.
- Dichloromethane (3 x 1 L) to remove compounds of intermediate polarity.
- n-butanol (3 x 1 L) to extract the iridoid glycosides.
- Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield the n-butanol fraction, which is enriched in **Lamalbid**.

## Silica Gel Column Chromatography

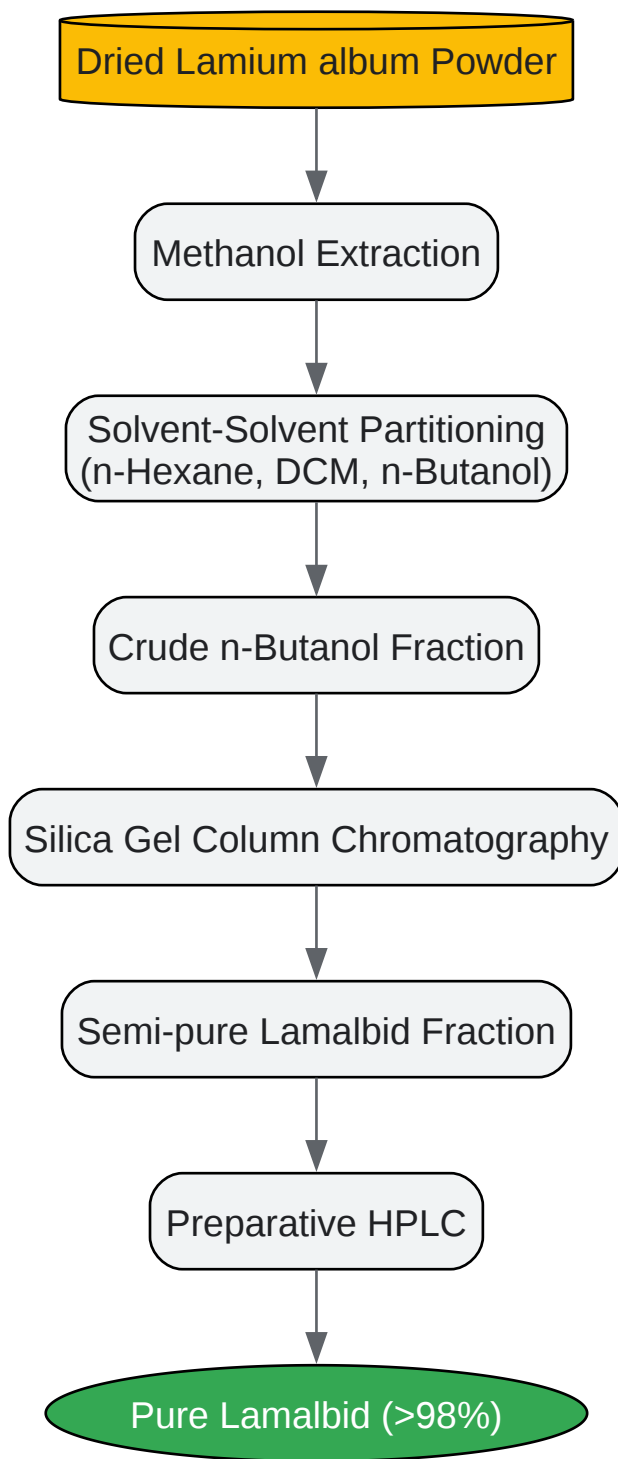
- Column Preparation: Prepare a silica gel (60-120 mesh) column (5 cm diameter x 60 cm length) using a slurry packing method with chloroform.
- Sample Loading: Adsorb the dried n-butanol fraction (e.g., 30 g) onto a small amount of silica gel and load it onto the top of the prepared column.
- Elution: Elute the column with a gradient solvent system of chloroform-methanol ( $\text{CHCl}_3$ -MeOH) starting from 100%  $\text{CHCl}_3$  and gradually increasing the polarity with MeOH (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, v/v).
- Fraction Collection: Collect fractions of 250 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of  $\text{CHCl}_3$ :MeOH:H<sub>2</sub>O (80:20:2) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.
- Pooling: Combine the fractions containing **Lamalbid** based on the TLC profile. Evaporate the pooled fractions to dryness.

## Preparative High-Performance Liquid Chromatography (HPLC)

- System: A preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 10  $\mu\text{m}$ ).
- Mobile Phase: A gradient of acetonitrile (ACN) in water (H<sub>2</sub>O), both containing 0.1% formic acid.
  - Start with 10% ACN and increase to 40% ACN over 40 minutes.

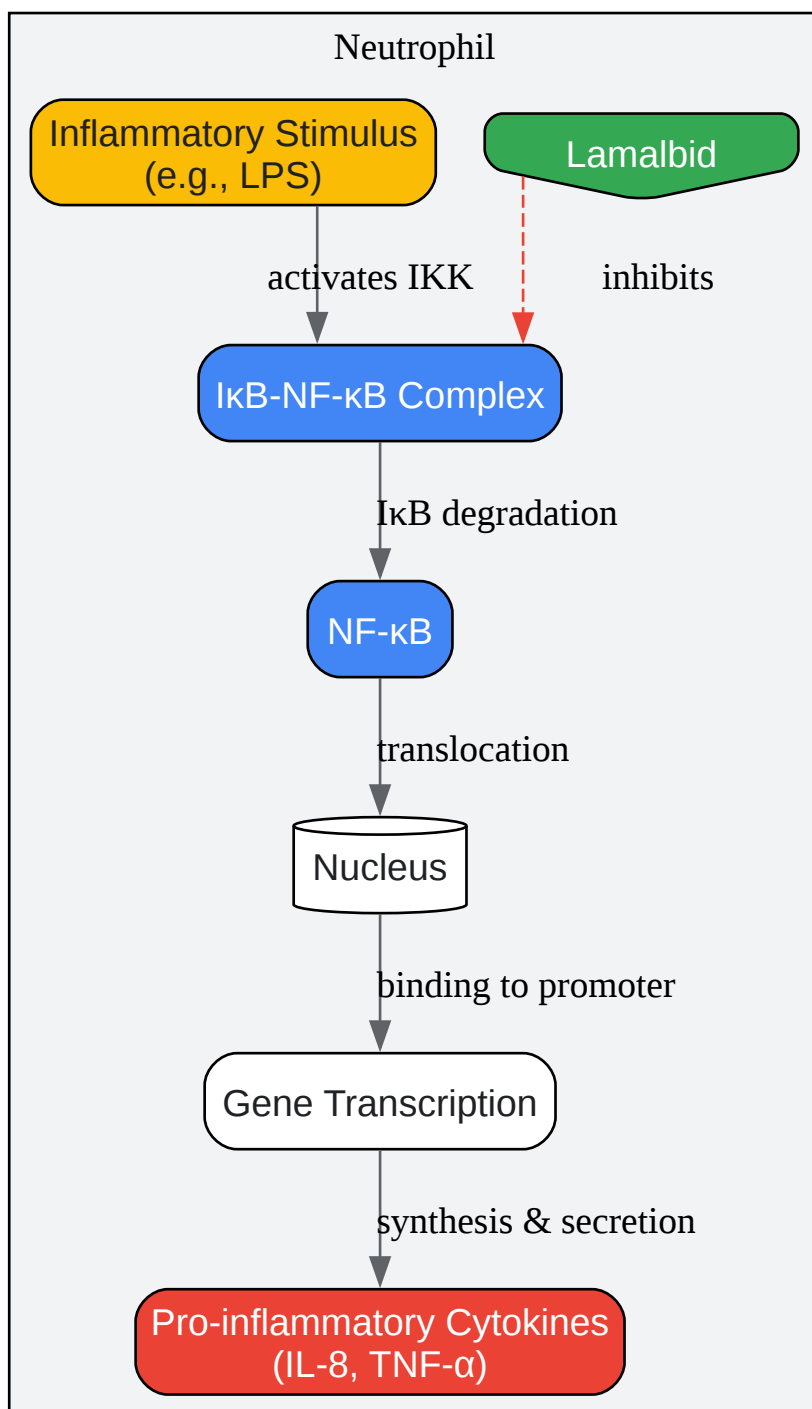
- Flow Rate: 20 mL/min.
- Detection: UV detection at 240 nm.
- Injection: Dissolve the semi-purified fraction from the silica gel column in the mobile phase and inject it into the preparative HPLC system.
- Fraction Collection: Collect the peak corresponding to **Lamalbid**.
- Final Step: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure **Lamalbid**. Confirm the purity using analytical HPLC and identity by spectroscopic methods (e.g., NMR, MS).

## Mandatory Visualizations



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Caption: Workflow for the isolation and purification of **Lamalbid**.



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Caption: Proposed anti-inflammatory signaling pathway of **Lamalbid**.

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## References

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